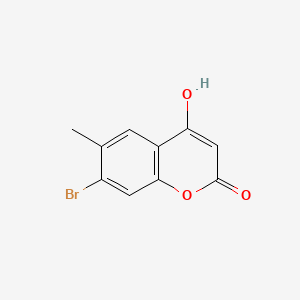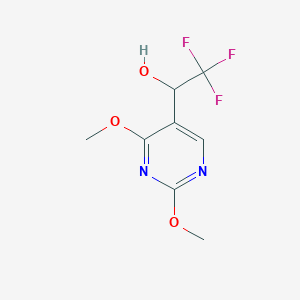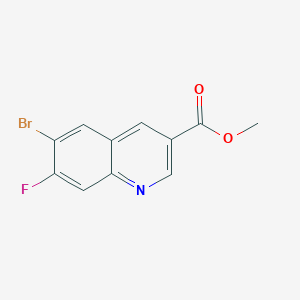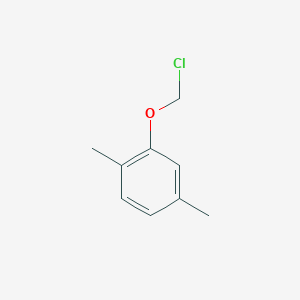
2-(Chloromethoxy)-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where two methyl groups are attached to the 1 and 4 positions, and a chloromethoxy group is attached to the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,4-dimethylbenzene typically involves the chloromethylation of 1,4-dimethylbenzene (p-xylene). This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(Chloromethoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of methoxy derivatives or other substituted products.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
科学的研究の応用
2-(Chloromethoxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethoxy)-1,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.
類似化合物との比較
Similar Compounds
2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with different positional isomerism.
2-(Chloromethoxy)-1,4-diethylbenzene: Similar functional groups but with ethyl instead of methyl groups.
2-(Methoxymethyl)-1,4-dimethylbenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group.
Uniqueness
2-(Chloromethoxy)-1,4-dimethylbenzene is unique due to its specific substitution pattern and the presence of both chloromethoxy and methyl groups
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
2-(chloromethoxy)-1,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5H,6H2,1-2H3 |
InChIキー |
DFHDAAPIPNQQMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


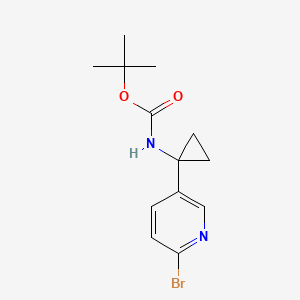
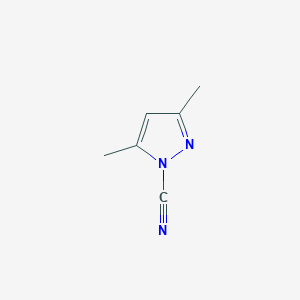

![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
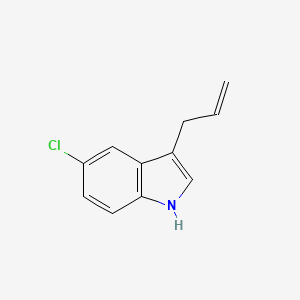
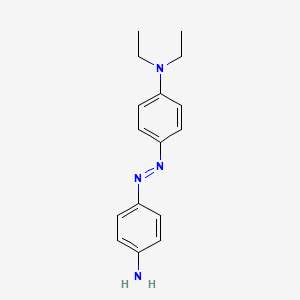
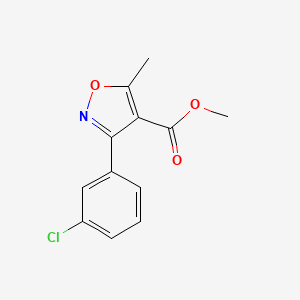
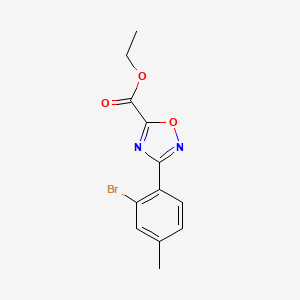
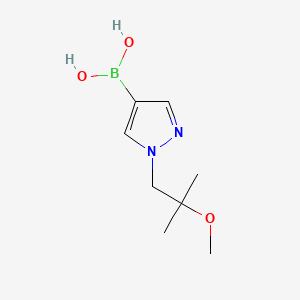
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
